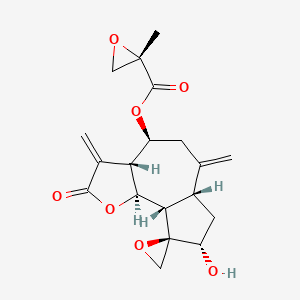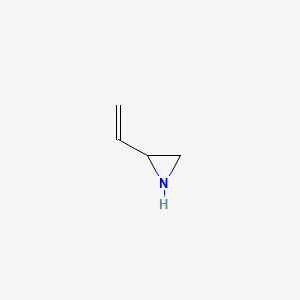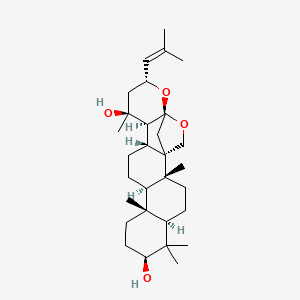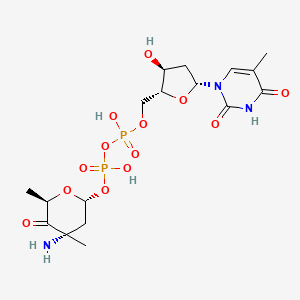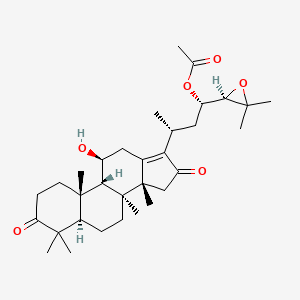
アリソルCモノアセテート
概要
説明
Synthesis Analysis
The synthesis and structural elucidation of Alisol C monoacetate have been explored through studies involving the correlation of this compound with related alisol derivatives. The compound has been identified as 16-oxoalisol B 23-monoacetate, a derivative of alisol B, through comprehensive structural analysis and reaction mechanisms involving epoxide cleavage of alisol B and its derivatives (Murata, Shinohara, & Miyamoto, 1970).
Molecular Structure Analysis
Alisol C monoacetate's molecular structure has been elucidated through crystallography and spectroscopic analyses. The molecule is characterized by its protostane-type triterpenoid structure, featuring three six-membered rings and one five-membered ring. The structure demonstrates specific conformations, such as slightly distorted half-chair and chair conformations, which are integral to its chemical properties and interactions (Ye et al., 2003).
Chemical Reactions and Properties
Alisol C monoacetate undergoes specific chemical reactions, such as epoxide cleavage, which are crucial for its structural and functional diversity. These reactions contribute to the compound's biological activities and its potential as a pharmacological agent. The stereochemical courses and mechanisms of these reactions have been detailed, providing insights into the compound's reactivity and interactions with biological targets (Murata, Shinohara, & Miyamoto, 1970).
科学的研究の応用
抗菌活性
アリソルCモノアセテートは、黄色ブドウ球菌、エンテロコッカス・フェシウム、大腸菌、緑膿菌などの特定の抗生物質耐性菌株に対する有効成分として特定されています。 最小発育阻止濃度(MIC)は2.5~5 µg/mlの範囲であり、これらの病原体による感染症の治療における治療薬としての可能性を示唆しています .
骨粗鬆症治療
この化合物は、骨粗鬆症の治療に不可欠な破骨細胞の形成を阻害することに有望な結果を示しました。ラット初代骨芽細胞と骨髄細胞の共培養において、アリソルCモノアセテートはカルシトリオールによって誘導された破骨細胞の形成を阻害しました。 さらに、卵巣摘出ラットモデルにおいて、骨梁の減少とTNF-α、IL-6、IL-1βなどのサイトカインの血清レベルを低下させ、骨粗鬆症関連の骨分解の管理における有効性を示唆しました .
抗炎症作用
アリソルCモノアセテートは、炎症を軽減する効果があることが実証されています。たとえば、遅延型過敏症のマウスモデルにおいて、耳の浮腫を有意に軽減しました。 これは、炎症性疾患の治療における潜在的な用途を示唆しています .
脂質代謝調節
研究によると、アリソルCモノアセテートは脂質代謝に役割を果たす可能性があり、これは高脂血症などの状態の管理に不可欠です。 コレステロール低下作用と関連付けられており、コレステロール値を下げて心臓血管疾患を管理する可能性を示唆しています .
抗がん作用の可能性
アリソルCモノアセテートの抗がん作用は報告されていますが、ほとんどの研究は腫瘍細胞株を用いて行われ、in vivoの確固たるデータは不足しています。 しかし、この化合物は抗増殖作用と関連付けられており、さらなる研究が待たれるものの、がん治療における可能性を示唆しています .
分子標的の調節
アリソルCモノアセテートは、ファルネソイドX受容体、可溶性エポキシドヒドロラーゼ、その他の酵素や機能性タンパク質など、さまざまな分子標的に作用します。 これらの相互作用は、抗アテローム性動脈硬化、抗酸化、抗線維化作用など、さまざまな薬理作用に寄与し、複数の治療分野で役立ちます .
作用機序
Target of Action
Alisol C Monoacetate, a triterpenoid found in Alisma orientale, has been shown to have diverse biological activities . It has been found to be active against certain antibiotic-resistant strains of S. aureus, E. faecium, E. coli, and P. aeruginosa . The compound has been proposed to interact with diverse protein targets, including the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes (AMPK, HCE-2) and functional proteins (YAP, LXR) .
Mode of Action
It is known that it interacts with its targets, leading to changes in cellular processes . For example, Alisol C Monoacetate has been shown to inhibit osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells .
Biochemical Pathways
Alisol C Monoacetate is believed to modulate several biochemical pathways. It has been suggested that it may modulate the PI3K-AKT and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, proliferation, differentiation, and survival .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has solubility in dmf, dmso, and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Alisol C Monoacetate has been shown to have several effects at the molecular and cellular level. It reduces trabecular bone loss and serum levels of a variety of cytokines, including TNF-α, IL-6, and IL-1β, in an ovariectomized rat model of osteoporosis when administered at doses of 1 and 2 mg/kg . It also reduces ear edema in a mouse model of delayed-type hypersensitivity .
Safety and Hazards
生化学分析
Biochemical Properties
Alisol C monoacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Alisol C monoacetate inhibits osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells . It also reduces serum levels of cytokines such as TNF-α, IL-6, and IL-1β in an ovariectomized rat model of osteoporosis . These interactions highlight the compound’s potential in modulating inflammatory responses and bone metabolism.
Cellular Effects
Alisol C monoacetate exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the formation of osteoclasts, thereby reducing bone resorption . Additionally, Alisol C monoacetate influences cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces ear edema in a mouse model of delayed-type hypersensitivity, indicating its role in modulating immune responses . The compound’s impact on cytokine levels further underscores its influence on cellular signaling and inflammation.
Molecular Mechanism
The molecular mechanism of Alisol C monoacetate involves several pathways and interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Alisol C monoacetate inhibits the activity of certain antibiotic-resistant strains of bacteria by targeting their cellular machinery . Additionally, it modulates the PI3K/Akt/mTOR signaling pathway, which plays a pivotal role in cell growth, proliferation, and survival . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alisol C monoacetate change over time. The compound exhibits stability under specific storage conditions, maintaining its efficacy for up to four years when stored at -20°C . Long-term studies have shown that Alisol C monoacetate can reduce trabecular bone loss and serum cytokine levels in ovariectomized rats over extended periods . These findings suggest that the compound’s effects are sustained over time, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of Alisol C monoacetate vary with different dosages in animal models. In an ovariectomized rat model of osteoporosis, doses of 1 and 2 mg/kg were effective in reducing bone loss and serum cytokine levels . Higher doses, such as 10 and 50 mg/kg, were used to reduce ear edema in a mouse model of delayed-type hypersensitivity . These studies indicate that Alisol C monoacetate has a dose-dependent effect, with higher doses potentially leading to more pronounced biological activities.
Metabolic Pathways
Alisol C monoacetate is involved in several metabolic pathways. It interacts with enzymes such as AMPK and SREBP-1c, which are crucial for glucose and lipid metabolism . The compound’s ability to modulate these pathways suggests its potential in treating metabolic disorders. Additionally, Alisol C monoacetate promotes the expression of ATP-binding cassette transporters, which play a role in lipid transport and metabolism .
Transport and Distribution
Within cells and tissues, Alisol C monoacetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation in specific tissues, such as bone and immune cells, contribute to its targeted biological effects .
Subcellular Localization
Alisol C monoacetate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular machinery and subsequent biological effects.
特性
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCQNIPRJEMDH-QSKXMHMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26575-93-9 | |
| Record name | Alisol C 23-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALISOL C 23-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Alisol C monoacetate and how is it related to other Alisol compounds?
A1: Alisol C monoacetate (16-oxoalisol B 23-monoacetate) is a triterpene isolated from Alismatis Rhizoma. Its structure is closely related to other bioactive triterpenes found in the same plant, namely Alisol A and Alisol B. Specifically, Alisol C monoacetate is a derivative of Alisol B, differing by the presence of a ketone group at the 16th carbon atom [, ].
Q2: What biological activities have been reported for Alisol C monoacetate?
A2: While Alisol C monoacetate itself has shown to be inactive in inhibiting inducible nitric oxide synthase (iNOS) in a study using murine macrophage-like RAW 264.7 cells [], other studies suggest that it may possess liver-protective properties. Research indicates that Alisol C monoacetate, along with Alisol A monoacetate and Alisol B monoacetate, demonstrated significant liver-protective activities against carbon tetrachloride (CCl4) induced liver damage in rats [, ]. This protection was observed through various markers, including liver microsomal enzyme activity, serum glutamic pyruvic transaminase levels, and serum triglyceride content.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



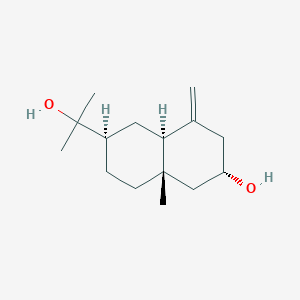
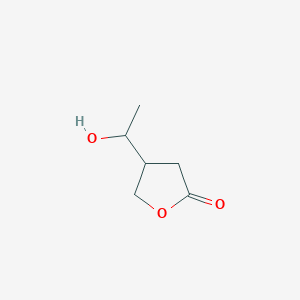
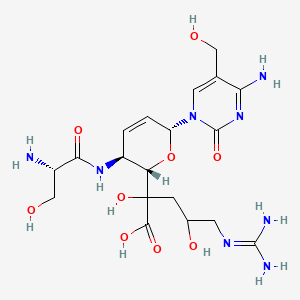
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
